molecular formula C9H8F2O2 B6299766 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin, 95% CAS No. 103467-05-6

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin, 95%

Cat. No. B6299766
CAS RN: 103467-05-6
M. Wt: 186.15 g/mol
InChI Key: YWDVLLRKZRDPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) is a synthetic compound that has been used in various scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 214.12 g/mol. 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin is an important compound for research purposes due to its unique properties, such as its low melting point, its high solubility in water, and its low toxicity.

Scientific Research Applications

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) has a wide range of scientific research applications. It has been used to study the mechanism of action of various drugs and compounds, including antibiotics, antifungals, and antivirals. It has also been used in the study of biochemical and physiological effects of various compounds. In addition, it has been used to study the structure-activity relationship of various compounds, as well as the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) has a unique mechanism of action. It is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Specifically, it has been shown to inhibit the activity of CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of various drugs and compounds.
Biochemical and Physiological Effects
2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and cytochrome P450 enzymes. It has also been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, it has been shown to inhibit the activity of various ion channels, including the voltage-gated sodium channels, the voltage-gated calcium channels, and the voltage-gated potassium channels.

Advantages and Limitations for Lab Experiments

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity, which makes it safe to use in laboratory settings. In addition, it is relatively easy to obtain and is relatively inexpensive. However, it is not very stable in aqueous solutions and may degrade over time. In addition, it has a low solubility in water, which may limit its use in some experiments.

Future Directions

The use of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) in scientific research is still in its early stages. Future research could focus on the development of more efficient synthetic methods for the production of this compound. In addition, further research could be done to explore the potential uses of this compound in drug discovery and development. Finally, further research could be done to explore the potential applications of this compound in the study of biochemical and physiological processes.

Synthesis Methods

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (95%) is synthesized through a three-step process. The first step involves the reaction of 3,4-dihydro-2H-1,4-benzodioxin with a base, such as sodium hydroxide, to form the intermediate compound, 3,4-dihydro-2H-1,4-benzodioxin-2-one. In the second step, the intermediate compound is reacted with 2,2-difluoroacetic acid to form 2,2-difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin. In the final step, the product is purified by recrystallization.

properties

IUPAC Name

3,3-difluoro-2-methyl-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-9(10,11)13-8-5-3-2-4-7(8)12-6/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVLLRKZRDPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234499
Record name 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin

CAS RN

103467-05-6
Record name 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103467-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.